molecular formula C14H12N2S2 B11726570 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile

3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile

Cat. No.: B11726570
M. Wt: 272.4 g/mol
InChI Key: JRNVTAOXYJBICE-UHFFFAOYSA-N
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Description

3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile is a complex organic compound that features both a thiophene ring and a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)phenylcyanamide: Similar structure but lacks the thiophene ring.

    Thiophene-2-carboxamide: Contains the thiophene ring but different substituents.

Uniqueness

3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile is unique due to the combination of the thiophene ring and the methylsulfanyl-substituted phenyl ring, which imparts specific electronic and steric properties that can be exploited in various applications .

Properties

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

3-(3-methylsulfanylanilino)-2-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C14H12N2S2/c1-17-14-4-2-3-13(7-14)16-9-12(8-15)11-5-6-18-10-11/h2-7,9-10,16H,1H3

InChI Key

JRNVTAOXYJBICE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC=C(C#N)C2=CSC=C2

Origin of Product

United States

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